N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Overview
Description
N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 2-chloroaniline with 3-chlorobenzyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or halogenating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to its observed effects. For example, it might act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
- N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- N-(2-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
Uniqueness
N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern on the phenyl rings and the piperazine moiety. This unique structure can result in distinct pharmacological properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-14-4-3-5-15(12-14)23-10-8-22(9-11-23)13-18(24)21-17-7-2-1-6-16(17)20/h1-7,12H,8-11,13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYJKLBAPOCLKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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